molecular formula C14H17F2NO2 B2865564 2-(2,4-difluorophenyl)-N-[(oxan-4-yl)methyl]acetamide CAS No. 2325155-39-1

2-(2,4-difluorophenyl)-N-[(oxan-4-yl)methyl]acetamide

Cat. No.: B2865564
CAS No.: 2325155-39-1
M. Wt: 269.292
InChI Key: SXECVOWNSDQLFK-UHFFFAOYSA-N
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Description

2-(2,4-difluorophenyl)-N-[(oxan-4-yl)methyl]acetamide is a chemical compound that belongs to the class of acetamides. Compounds in this class are often used in various fields such as pharmaceuticals, agrochemicals, and materials science due to their diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorophenyl)-N-[(oxan-4-yl)methyl]acetamide typically involves the reaction of 2,4-difluoroaniline with oxan-4-ylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors could also be explored to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-difluorophenyl)-N-[(oxan-4-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Difluorophenyl)-N-methylacetamide
  • 2-(2,4-Difluorophenyl)-N-(oxan-2-ylmethyl)acetamide
  • 2-(2,4-Difluorophenyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide

Uniqueness

2-(2,4-difluorophenyl)-N-[(oxan-4-yl)methyl]acetamide is unique due to the presence of the oxan-4-ylmethyl group, which may confer specific chemical and biological properties not found in other similar compounds. This uniqueness can be leveraged in the design of new materials or pharmaceuticals with tailored properties.

Properties

IUPAC Name

2-(2,4-difluorophenyl)-N-(oxan-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO2/c15-12-2-1-11(13(16)8-12)7-14(18)17-9-10-3-5-19-6-4-10/h1-2,8,10H,3-7,9H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXECVOWNSDQLFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNC(=O)CC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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